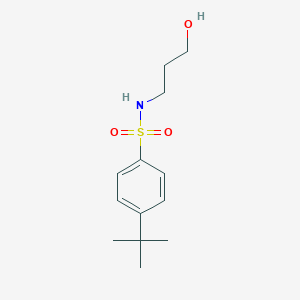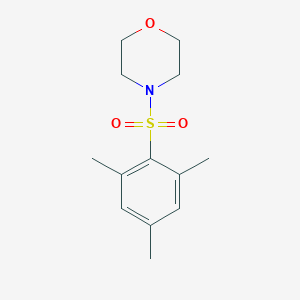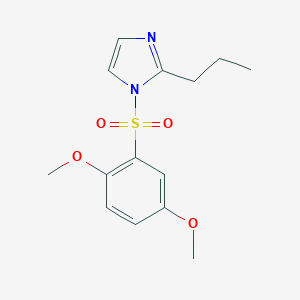
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as TBNHPS, this sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of TBNHPS involves its ability to bind to metal ions and undergo a conformational change, leading to changes in its fluorescence properties. TBNHPS has also been shown to selectively inhibit carbonic anhydrase IX through binding to its active site.
Biochemical and Physiological Effects:
TBNHPS has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. TBNHPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its potential effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
TBNHPS has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has been shown to have minimal toxicity. TBNHPS also has potential applications in metal ion binding and pH-sensitive fluorescence imaging. However, its selectivity and specificity for certain targets need to be further investigated.
Orientations Futures
There are several future directions for the use of TBNHPS in scientific research. It has potential applications in metal ion binding and pH-sensitive fluorescence imaging, as well as in the development of selective inhibitors for carbonic anhydrase IX. Further studies are needed to determine its potential effects on normal cells and tissues, as well as its selectivity and specificity for certain targets. TBNHPS may also have potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Conclusion:
In conclusion, 4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide has potential applications in scientific research, including metal ion binding, pH-sensitive fluorescence imaging, and the development of selective inhibitors for carbonic anhydrase IX. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been discussed. Further studies are needed to determine its potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Méthodes De Synthèse
TBNHPS can be synthesized through various methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-(3-hydroxypropyl)amine in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
TBNHPS has been studied for its potential applications in scientific research. It has been used as a ligand for metal ion binding and as a pH-sensitive fluorescent probe for imaging intracellular pH changes. TBNHPS has also been studied for its potential use as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer cells.
Propriétés
Nom du produit |
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(16,17)14-9-4-10-15/h5-8,14-15H,4,9-10H2,1-3H3 |
Clé InChI |
XJKZJNYVEONNCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)



![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
